Antiviral agent 44

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

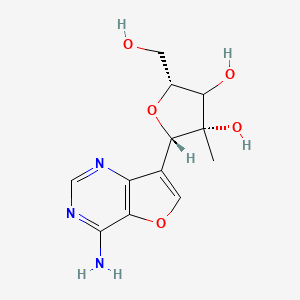

C12H15N3O5 |

|---|---|

Molecular Weight |

281.26 g/mol |

IUPAC Name |

(2S,3S,5R)-2-(4-aminofuro[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |

InChI |

InChI=1S/C12H15N3O5/c1-12(18)9(17)6(2-16)20-10(12)5-3-19-8-7(5)14-4-15-11(8)13/h3-4,6,9-10,16-18H,2H2,1H3,(H2,13,14,15)/t6-,9?,10+,12+/m1/s1 |

InChI Key |

XTZBWEWBGPBBQG-QSLXIEBWSA-N |

Isomeric SMILES |

C[C@]1([C@@H](O[C@@H](C1O)CO)C2=COC3=C2N=CN=C3N)O |

Canonical SMILES |

CC1(C(C(OC1C2=COC3=C2N=CN=C3N)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Antiviral Agent H44: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiviral agent H44 is a novel nucleoside analog derived from the potent antiviral compound T-705 (Favipiravir). It has demonstrated significant in vitro and in vivo efficacy against the highly pathogenic Crimean-Congo hemorrhagic fever virus (CCHFV), a tick-borne virus that can cause severe hemorrhagic fever with high fatality rates in humans.[1][2] Currently, there are no approved vaccines or specific therapeutic agents for CCHF, highlighting the urgent need for effective antiviral treatments.[1] H44, like its parent compound, is believed to function as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme in the replication of many RNA viruses.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of H44, presenting key data and experimental methodologies to inform further research and development efforts in the field of antiviral therapeutics.

Discovery and Rationale

The discovery of H44 is rooted in the established broad-spectrum antiviral activity of its parent compound, T-705 (Favipiravir). Favipiravir is known to be effective against a range of RNA viruses, including influenza viruses, by selectively inhibiting their RdRp.[3][4] The rationale for developing derivatives of T-705, such as H44, is to enhance its antiviral potency, improve its pharmacokinetic profile, or expand its spectrum of activity against other viral pathogens.

H44 emerged from a screening of nucleoside analogs for their efficacy against CCHFV. In these studies, H44 was identified as a promising candidate, demonstrating potent inhibition of CCHFV infection in vitro and providing complete protection in a lethal mouse model of the disease, even with delayed administration.[1][5]

Synthesis of Antiviral Agent H44

While the precise synthetic route for H44 is not publicly detailed, its classification as a T-705 derivative allows for a logical postulation of its synthesis based on established methods for creating Favipiravir and its analogs. The synthesis of Favipiravir (T-705) typically starts from 2-aminopyrazine. A common route involves a multi-step process including diazotization, halogenation, cyanation, and subsequent hydrolysis and fluorination.

A plausible synthetic pathway for H44 would likely involve the synthesis of the core Favipiravir structure followed by or incorporating modifications to introduce the specific chemical moieties that differentiate H44 from its parent compound.

General Synthesis of Favipiravir (T-705)

The synthesis of Favipiravir has been approached through various routes. One practical method begins with 3-aminopyrazine-2-carboxylic acid and proceeds in six steps to yield Favipiravir.[6] Another approach utilizes the more accessible 2-aminopyrazine as the starting material.[3] A key intermediate in several synthetic strategies is 3,6-dichloropyrazine-2-carbonitrile.[3][6]

A representative synthetic scheme for Favipiravir is outlined below:

Caption: Postulated synthetic pathway for antiviral agent H44.

Mechanism of Action

As a nucleoside analog, H44 is presumed to exert its antiviral effect by targeting the viral RNA-dependent RNA polymerase (RdRp). The proposed mechanism of action involves the intracellular conversion of H44 into its active triphosphate form by host cell kinases. This active metabolite then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA chain by the RdRp. The incorporation of the H44-triphosphate analog can lead to chain termination or introduce mutations into the viral genome, thereby inhibiting viral replication.[3][4] This mechanism provides a degree of selectivity for infected cells, as the viral RdRp is the primary target.

Caption: Proposed mechanism of action for antiviral agent H44.

Quantitative Data

The antiviral activity of H44 against CCHFV has been quantified through in vitro and in vivo studies. The tables below summarize the key findings from the initial report on this compound.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of H44 against CCHFV

| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| H44 | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| T-705 (Favipiravir) | Inhibited CCHFV infection in vitro | Data not available in abstract | Data not available in abstract |

| EIDD-1931 | Inhibited CCHFV infection in vitro | Data not available in abstract | Data not available in abstract |

| Remdesivir (GS-5734) | No inhibitory effect | Data not available in abstract | Not applicable |

EC₅₀ (Half-maximal effective concentration) and CC₅₀ (Half-maximal cytotoxic concentration) values were not explicitly stated in the available abstracts, but the inhibitory activity was confirmed.[1]

Table 2: In Vivo Efficacy of H44 in a Lethal CCHFV Mouse Model

| Treatment Group | Survival Rate (%) | Administration Schedule |

| H44 | 100% | Delayed administration post-infection |

| T-705 (Favipiravir) | 100% | Delayed administration post-infection |

| EIDD-2801 (Molnupiravir) | 0% | Not protective in the IFNAR-/- mouse model |

| Placebo/Control | 0% | Standard infection protocol |

Data is based on studies in type I interferon receptor knockout (IFNAR-/-) mice challenged with a lethal dose of CCHFV.[1][5]

Experimental Protocols

The following sections detail the likely methodologies used in the evaluation of H44, based on standard virological and pharmacological practices and the information available in the research abstracts.

In Vitro Antiviral Assay (Plaque Reduction Assay)

-

Cell Culture: A suitable cell line permissive to CCHFV infection (e.g., Vero E6 cells) is cultured in 24-well plates to form a confluent monolayer.

-

Compound Preparation: H44 is serially diluted in cell culture medium to a range of concentrations.

-

Infection: The cell monolayers are infected with a known titer of CCHFV.

-

Treatment: After a viral adsorption period, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) mixed with the different concentrations of H44.

-

Incubation: The plates are incubated for a period sufficient for plaque formation (typically 3-5 days).

-

Visualization and Quantification: The cells are fixed and stained (e.g., with crystal violet), and the viral plaques are counted. The EC₅₀ is calculated as the concentration of H44 that reduces the number of plaques by 50% compared to the untreated control.

Caption: Workflow for in vitro plaque reduction assay.

Cytotoxicity Assay (MTT or MTS Assay)

-

Cell Culture: Permissive cells are seeded in 96-well plates.

-

Compound Treatment: The cells are treated with the same serial dilutions of H44 used in the antiviral assay.

-

Incubation: The plates are incubated for the same duration as the antiviral assay.

-

Reagent Addition: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.

-

Measurement: The absorbance is read on a plate reader. The CC₅₀ is calculated as the concentration of H44 that reduces cell viability by 50% compared to the untreated control.

In Vivo Efficacy Study (Lethal CCHFV Mouse Model)

-

Animal Model: Type I interferon receptor knockout (IFNAR-/-) mice, which are susceptible to CCHFV, are used.

-

Infection: Mice are challenged with a lethal dose of CCHFV via intraperitoneal injection.

-

Treatment: H44 is administered to the treatment group, often starting at a specified time point post-infection to assess its therapeutic potential. A control group receives a placebo.

-

Monitoring: The mice are monitored daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and survival.

-

Endpoint: The study continues until a predetermined endpoint (e.g., 21 days post-infection), and the survival rates between the treated and control groups are compared.

Conclusion and Future Directions

Antiviral agent H44 represents a promising therapeutic candidate for the treatment of Crimean-Congo hemorrhagic fever. Its potent in vivo activity, even with delayed administration, suggests a significant therapeutic window. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its safety profile in more advanced preclinical models. The development of H44 and other T-705 derivatives underscores the potential of targeting the viral RdRp as a broad-spectrum antiviral strategy. Future efforts should focus on optimizing the synthesis of H44 for large-scale production and conducting further studies to support its potential progression into clinical trials.

References

- 1. researchgate.net [researchgate.net]

- 2. Crimean-Congo haemorrhagic fever (CCHF): present and future therapeutic armamentarium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crimean–Congo haemorrhagic fever virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Antiviral Agent 44 (CAS Number: 872201-68-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this document provides a comprehensive overview of Antiviral agent 44, also known as compound 7b, specific quantitative data and detailed experimental protocols from the primary research publication are not publicly available. The information presented herein is based on established knowledge of its drug class, mechanism of action, and standard assays used in the evaluation of similar antiviral compounds.

Introduction

This compound (CAS No. 872201-68-8) is a ribonucleoside analog identified as a potent inhibitor of the Hepatitis C Virus (HCV). Structurally, it is a 9-deaza C-nucleoside analog of adenosine with a β-2'-C-methyl substituent on the ribose moiety. This compound demonstrates in vitro activity against HCV by targeting the viral RNA-dependent RNA polymerase (NS5B), an enzyme essential for the replication of the viral genome. As a nucleoside analog, this compound acts as a chain terminator, thereby halting the synthesis of new viral RNA.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 872201-68-8 |

| Molecular Formula | C₁₂H₁₅N₃O₅ |

| Molecular Weight | 281.26 g/mol |

| IUPAC Name | D-Ribitol, 1-C-(4-aminofuro[3,2-d]pyrimidin-7-yl)-1,4-anhydro-2-C-methyl-, (1S)- |

| Synonyms | This compound, Compound 7b |

Mechanism of Action

This compound is a direct-acting antiviral (DAA) that specifically targets the HCV NS5B polymerase. The proposed mechanism of action involves several key steps:

-

Cellular Uptake and Phosphorylation: The agent, being a nucleoside analog, is taken up by host cells. Inside the cell, it is phosphorylated by host cell kinases to its active triphosphate form.

-

Competitive Inhibition: The triphosphate form of this compound structurally mimics the natural nucleoside triphosphates (e.g., ATP) that are the building blocks for RNA synthesis. It competes with these natural substrates for the active site of the HCV NS5B polymerase.

-

Incorporation and Chain Termination: Once the NS5B polymerase incorporates the triphosphate analog into the growing viral RNA strand, the absence of a 3'-hydroxyl group (or a modification that prevents further elongation) leads to the termination of RNA chain synthesis. This premature termination results in non-functional, truncated viral genomes, thereby inhibiting viral replication.

Signaling Pathway of HCV Replication and Inhibition

Quantitative Data Summary

The following tables represent the types of quantitative data typically generated for antiviral agents like compound 7b. The values are illustrative placeholders.

Table 1: In Vitro Antiviral Activity and Cytotoxicity

| Assay | Cell Line | HCV Genotype | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| HCV Replicon Assay | Huh-7 | 1b | [Data Not Available] | [Data Not Available] | [Data Not Available] |

| HCV Replicon Assay | Huh-7 | 2a | [Data Not Available] | [Data Not Available] | [Data Not Available] |

-

EC₅₀ (Half-maximal Effective Concentration): The concentration of the drug that inhibits 50% of viral replication.

-

CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability.

-

Selectivity Index (SI): A measure of the drug's therapeutic window. A higher SI indicates greater selectivity for the viral target over host cells.

Table 2: In Vitro NS5B Polymerase Inhibition

| Assay | Enzyme | IC₅₀ (nM) |

| NS5B Polymerase Assay | Recombinant HCV NS5B | [Data Not Available] |

-

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of the drug that inhibits 50% of the enzymatic activity of the target protein.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize anti-HCV agents that target the NS5B polymerase.

In Vitro Anti-HCV Replicon Assay

This cell-based assay is used to determine the potency of an antiviral compound in inhibiting HCV RNA replication within host cells.

Principle: Huh-7 human hepatoma cells are engineered to contain a subgenomic HCV replicon. This replicon can autonomously replicate its RNA and often contains a reporter gene, such as luciferase, for easy quantification of replication levels. A decrease in reporter gene activity in the presence of the test compound indicates inhibition of HCV replication.

Methodology:

-

Cell Culture: Huh-7 cells harboring the HCV replicon are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.

-

Compound Preparation: this compound is serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations.

-

Assay Procedure:

-

Replicon-containing cells are seeded into 96-well plates.

-

The serially diluted compound is added to the wells. A vehicle control (DMSO) and a positive control (a known HCV inhibitor) are included.

-

The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

Quantification of HCV Replication:

-

After incubation, the cells are lysed.

-

The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer. The luminescence signal is proportional to the level of HCV RNA replication.

-

-

Cytotoxicity Assessment:

-

In a parallel plate with uninfected Huh-7 cells, the same concentrations of the compound are added.

-

Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo).

-

-

Data Analysis:

-

The EC₅₀ and CC₅₀ values are calculated by plotting the percentage of inhibition or cytotoxicity against the compound concentration and fitting the data to a dose-response curve.

-

Experimental Workflow: In Vitro Anti-HCV Replicon Assay

HCV NS5B Polymerase Inhibition Assay

This is a biochemical assay to directly measure the inhibitory effect of a compound on the enzymatic activity of the HCV RNA-dependent RNA polymerase.

Principle: Recombinant HCV NS5B polymerase is used to synthesize RNA in vitro using a template and primer. The incorporation of a radiolabeled or fluorescently labeled nucleotide triphosphate (e.g., [³H]-UTP or fluorescein-UTP) into the newly synthesized RNA is quantified. A reduction in the incorporated signal in the presence of the test compound indicates inhibition of the polymerase.

Methodology:

-

Reagents:

-

Recombinant HCV NS5B polymerase

-

RNA template (e.g., poly(A)) and primer (e.g., oligo(U))

-

Nucleotide triphosphates (ATP, CTP, GTP, UTP)

-

Radiolabeled UTP (e.g., [³H]-UTP)

-

Reaction buffer

-

This compound (triphosphate form, if available, or the nucleoside for in situ phosphorylation if cellular extracts are used)

-

-

Assay Procedure:

-

The reaction is set up in a microplate format.

-

The reaction mixture containing the buffer, RNA template/primer, non-labeled NTPs, and the test compound at various concentrations is prepared.

-

The reaction is initiated by adding the NS5B polymerase and the radiolabeled UTP.

-

The reaction is incubated at 30°C for a defined period (e.g., 1-2 hours).

-

-

Quantification:

-

The reaction is stopped, and the newly synthesized radiolabeled RNA is captured on a filter membrane or scintillation proximity assay (SPA) beads.

-

Unincorporated radiolabeled UTP is washed away.

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each compound concentration relative to a no-drug control.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound is a promising anti-HCV candidate belonging to the class of nucleoside analog NS5B polymerase inhibitors. Its mechanism of action, involving the termination of viral RNA synthesis, is a well-validated strategy for treating HCV infection. While specific quantitative data on its efficacy and cytotoxicity are not publicly available, the experimental protocols outlined in this guide provide a framework for the evaluation of this and similar antiviral compounds. Further research and public dissemination of data will be crucial for a complete understanding of the therapeutic potential of this compound.

In Vitro Anti-HCV Activity of Compound 7b: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-Hepatitis C Virus (HCV) activity of a thiazolidinone derivative, referred to as "compound 7b." The data and methodologies presented are synthesized from publicly available scientific literature. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel anti-HCV therapeutics.

Executive Summary

Compound 7b, a novel thiazolidinone derivative, has demonstrated promising in vitro activity against the Hepatitis C Virus. Research indicates that this compound acts as a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[1] This guide summarizes the available quantitative data on its antiviral potency, details the experimental protocols used for its evaluation, and provides a visual representation of its mechanism of action and the experimental workflow.

Quantitative Data

The in vitro anti-HCV activity of compound 7b has been primarily characterized through enzymatic and cell-based assays. The available quantitative data is summarized in the table below.

| Compound ID | Assay Type | Target | Virus Genotype | Cell Line | Parameter | Value | Reference |

| Compound 7b | Enzymatic Assay | NS5B Polymerase | 4a | - | IC50 | 0.338 µM | [1] |

| Compound 7b | Cell-Based Assay | HCV Replication | 4a | Huh 7.5 | % Viral Growth Inhibition | 79.67 - 94.77% (for a series of active compounds including 7b) | [1] |

Note: While the percentage of viral growth inhibition in a cellular assay is reported, the specific EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values for compound 7b from this cellular assay were not available in the reviewed literature. The selectivity index (SI), calculated as CC50/EC50, is therefore also not available.

Mechanism of Action: Inhibition of HCV NS5B Polymerase

Compound 7b functions as a non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[2][3] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, NNIs bind to allosteric sites on the polymerase.[2][3] This binding induces a conformational change in the enzyme, rendering it inactive and thereby preventing the synthesis of viral RNA.[3]

The following diagram illustrates the proposed mechanism of action:

Experimental Protocols

The following sections detail the likely methodologies employed in the in vitro evaluation of compound 7b, based on standard practices in the field.

This enzymatic assay is designed to measure the direct inhibitory effect of a compound on the RNA-dependent RNA polymerase activity of purified, recombinant NS5B.

Protocol:

-

Enzyme and Template Preparation: Recombinant HCV NS5B polymerase (genotype 4a) is expressed and purified. A synthetic RNA template and primer are utilized.

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. The reaction mixture contains the purified NS5B enzyme, the RNA template/primer, ribonucleoside triphosphates (rNTPs, one of which is labeled, e.g., [α-33P]GTP), and the test compound (compound 7b) at various concentrations.

-

Incubation: The reaction is initiated by the addition of the enzyme or rNTPs and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Termination and Detection: The reaction is stopped by the addition of EDTA. The newly synthesized radiolabeled RNA is captured on a filter plate, and unincorporated labeled rNTPs are washed away. The amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

The following diagram outlines the workflow for the NS5B polymerase inhibition assay:

This assay evaluates the ability of a compound to inhibit HCV RNA replication within a human hepatoma cell line (Huh 7.5) that harbors an HCV subgenomic replicon.

Protocol:

-

Cell Culture: Huh 7.5 cells stably expressing an HCV genotype 4a subgenomic replicon are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and a selection agent (e.g., G418).

-

Compound Treatment: The replicon-containing cells are seeded in 96-well plates. After cell attachment, the culture medium is replaced with fresh medium containing various concentrations of compound 7b. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for HCV replication and to assess the effect of the compound.

-

Quantification of HCV Replication:

-

Luciferase Reporter Assay: If the replicon contains a reporter gene (e.g., luciferase), cell lysates are prepared, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity corresponds to an inhibition of HCV replication.

-

RT-qPCR: Total cellular RNA is extracted, and the level of HCV RNA is quantified using real-time reverse transcription-polymerase chain reaction (RT-qPCR). A housekeeping gene (e.g., GAPDH) is used for normalization.

-

-

Cytotoxicity Assay: In parallel, the cytotoxicity of compound 7b on the Huh 7.5 cells is determined using a standard cell viability assay, such as the MTT or CellTiter-Glo assay.

-

Data Analysis: The EC50 is calculated from the dose-response curve of HCV replication inhibition. The CC50 is determined from the cytotoxicity data. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.

The workflow for the cell-based anti-HCV assay is depicted in the following diagram:

Conclusion

Compound 7b, a thiazolidinone derivative, has emerged as a potent in vitro inhibitor of HCV, targeting the viral NS5B polymerase. Its low micromolar IC50 value in enzymatic assays highlights its potential as a lead compound for further optimization. While detailed cellular activity data (EC50 and CC50) are not yet publicly available, the reported high percentage of viral growth inhibition is encouraging. The methodologies and conceptual frameworks presented in this guide offer a foundation for researchers to understand and potentially build upon the existing knowledge of this promising anti-HCV agent. Further studies to fully characterize its antiviral profile, including its activity against different HCV genotypes and its resistance profile, are warranted.

References

In-Depth Technical Guide: Mechanism of Action of a Nucleoside Analog NS5B Polymerase Inhibitor Against Hepatitis C Virus

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific designation "Antiviral agent 44" does not correspond to a publicly recognized inhibitor of the Hepatitis C Virus (HCV). This document describes the mechanism of action of a representative nucleoside analog inhibitor of the HCV NS5B polymerase, a well-established and clinically significant class of anti-HCV agents. The data and protocols presented are based on publicly available information for well-characterized compounds of this class, such as sofosbuvir, and are intended to be illustrative of the evaluation process for such an agent.

Executive Summary

The Hepatitis C Virus (HCV) non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase (RdRp) that is essential for the replication of the viral genome.[1] Its viral origin and lack of a human homolog make it a prime target for direct-acting antiviral (DAA) therapy.[2] This guide provides a detailed overview of the mechanism of action of a representative nucleoside analog inhibitor targeting the HCV NS5B polymerase. This class of inhibitors acts as a chain terminator of viral RNA synthesis, leading to potent suppression of HCV replication.[3] We present quantitative data on the antiviral activity and cytotoxicity of representative compounds, detailed protocols for key in vitro assays, and visual representations of the viral life cycle, the inhibitor's mechanism of action, and the experimental workflow for its characterization.

The Target: HCV NS5B Polymerase and the Viral Life Cycle

The HCV life cycle begins with the attachment of the viral particle to host cell receptors, followed by entry via clathrin-mediated endocytosis.[4] Upon fusion of the viral envelope with the endosomal membrane, the viral RNA genome is released into the cytoplasm.[5] This positive-sense single-stranded RNA serves as a template for both translation of a single polyprotein and for RNA replication.[6] The polyprotein is cleaved by host and viral proteases into structural and non-structural (NS) proteins.[6]

The NS proteins, including NS5B, assemble into a replication complex on intracellular membranes, forming a "membranous web" where RNA replication occurs.[5] The NS5B polymerase catalyzes the synthesis of a negative-strand RNA intermediate, which then serves as a template for the synthesis of new positive-strand viral genomes.[7] These new genomes can be translated into more viral proteins, used for further replication, or packaged into new virions that are released from the cell.[4]

Signaling Pathway: HCV Replication Cycle

The following diagram illustrates the key stages of the HCV replication cycle within a hepatocyte.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of Soluble Hepatitis C Virus RNA-Dependent RNA Polymerase Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Hepatitis C virus - Wikipedia [en.wikipedia.org]

- 7. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antiviral Potential of Compound 7b: A Technical Overview of Early Research

An in-depth examination of the initial investigations into the antiviral properties of the novel synthetic molecule, compound 7b, reveals a promising candidate with a broad spectrum of activity against several key viral pathogens. Early studies have demonstrated its efficacy against influenza A, respiratory syncytial virus (RSV), Venezuelan Equine Encephalitis Virus (VEEV), and Human Immunodeficiency Virus (HIV). This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the quantitative data, detailing experimental methodologies, and visualizing the proposed mechanisms of action.

Quantitative Antiviral Activity of Compound 7b

The antiviral efficacy of compound 7b has been quantified against a range of viruses, with key metrics summarized below. These data highlight the compound's potency and selectivity, providing a basis for further preclinical development.

| Virus Target | Assay Type | Cell Line | IC50 (µM) | EC50 (µM) | SI (Selectivity Index) | Reference |

| Influenza A Virus (H3N2) | --- | --- | 5.14 | --- | 9.31 | [1] |

| Respiratory Syncytial Virus (RSV) | --- | HEp-2 | 6.2 | --- | 26 | [2] |

| Venezuelan Equine Encephalitis Virus (VEEV) | --- | U-87 MG | --- | 3.92 | --- | [3][4] |

| HIV-1 | Antiviral Activity | HeLa-CD4-LTR-β-gal | --- | 14 | --- | [5][6] |

| HIV-1 RNase H | Inhibition Assay | --- | 3.3-6.8 | --- | --- | [5][6] |

| Tobacco Mosaic Virus (TMV) | Inactivation Assay | --- | --- | 20.5 µg/mL | --- | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments conducted in the early evaluation of compound 7b.

1. Anti-Influenza A (H3N2) Virus Activity Assay

-

Cell Culture and Virus: Madin-Darby canine kidney (MDCK) cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The influenza A/H3N2 virus was propagated in 9-day-old embryonated chicken eggs.

-

Cytotoxicity Assay: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the 50% cytotoxic concentration (CC50).

-

Antiviral Assay: MDCK cells were seeded in 96-well plates. After 24 hours, the cells were washed and infected with influenza A/H3N2 virus at a multiplicity of infection (MOI) of 0.01. Following a 2-hour adsorption period, the viral inoculum was removed, and the cells were washed and treated with various concentrations of compound 7b. The antiviral activity was determined by observing the inhibition of the cytopathic effect (CPE) after 72 hours of incubation. The 50% inhibitory concentration (IC50) was then calculated.

2. Anti-Respiratory Syncytial Virus (RSV) Fusion Inhibition Assay

-

Cell Culture and Virus: HEp-2 cells were maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, L-glutamine, and antibiotics. RSV strain A2 was used for infection.

-

Antiviral Assay: HEp-2 cells were seeded in 96-well plates. The following day, the cells were infected with RSV. Compound 7b was added at various concentrations during the infection. After incubation, the cells were fixed and stained to visualize syncytia formation. The IC50 value was determined as the concentration of the compound that inhibited syncytia formation by 50% compared to the virus control.

3. Anti-HIV-1 Integrase and RNase H Inhibition Assays

-

Cell-Based Antiviral Assay: HeLa-CD4-LTR-β-gal cells were infected with HIV-1 (IIIB). The antiviral activity of compound 7b was evaluated by measuring the inhibition of β-galactosidase expression, which is under the control of the HIV-1 LTR promoter and is indicative of successful viral integration and transcription. The 50% effective concentration (EC50) was determined.[5][6]

-

Enzymatic Assays: The inhibitory activity of compound 7b against the enzymatic functions of HIV-1 integrase (strand transfer) and the RNase H domain of reverse transcriptase was assessed using in vitro assays with purified recombinant enzymes and appropriate substrates. The IC50 values were determined by measuring the reduction in enzymatic activity at various compound concentrations.[5][6]

Visualizing Mechanisms and Workflows

To better understand the proposed antiviral mechanisms of compound 7b and the experimental processes, the following diagrams have been generated.

Caption: Proposed mechanism of compound 7b inhibiting Influenza A virus replication by targeting the M2 protein.

Caption: A generalized workflow for in vitro screening of the antiviral activity of compound 7b.

Caption: Dual inhibitory action of compound 7b on HIV-1 integrase and RNase H, leading to the suppression of viral replication.

Discussion of Early Findings

The initial body of research on compound 7b indicates a molecule with significant antiviral potential across different virus families. For influenza A virus, it demonstrates promising activity with an IC50 value of 5.14 µM and a selectivity index of 9.31, suggesting a favorable therapeutic window.[1] The proposed mechanism of targeting the M2 protein is consistent with established antiviral strategies.[1]

Against RSV, a leading cause of respiratory illness in children, compound 7b acts as a fusion inhibitor with an IC50 of 6.2 µM.[2] This mode of action is critical as it prevents the virus from entering host cells, a key step in the viral life cycle.

The activity of compound 7b extends to arboviruses, as evidenced by its efficacy against VEEV with an EC50 of 3.92 µM.[3][4] This suggests a potential for broader applications against other alphaviruses.

Furthermore, the compound exhibits a dual mechanism against HIV-1 by inhibiting both the integrase and RNase H enzymes.[5][6] This multi-target approach could be advantageous in overcoming drug resistance, a significant challenge in HIV therapy.

Lastly, the inhibitory effect on the self-assembly of Tobacco Mosaic Virus particles highlights a potential application in plant virology.[7]

References

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents [frontiersin.org]

- 4. frontiersin.org [frontiersin.org]

- 5. Basic Quinolinonyl Diketo Acid Derivatives as Inhibitors of HIV Integrase and their Activity against RNase H Function of Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Trifluoromethylpyridine thiourea derivatives: design, synthesis and inhibition of the self-assembly of tobacco mosaic virus particles - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Identification of Antiviral Agent 44 in HCV Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the target identification and mechanism of action of Antiviral Agent 44, a representative host-targeting antiviral compound effective against Hepatitis C Virus (HCV). This document outlines the quantitative antiviral profile of this agent, detailed experimental protocols for its characterization, and visual representations of its role within the viral replication cycle and the broader context of drug discovery. For the purposes of this guide, this compound is presented as a novel inhibitor of the host protein Cyclophilin A (CypA), a well-validated target for anti-HCV therapy.

Quantitative Antiviral Profile of Cyclophilin A Inhibitors

Host-targeting antivirals like Cyclophilin A (CypA) inhibitors present a high barrier to resistance and broad genotypic coverage, making them an attractive area of research for HCV therapeutics.[1][2] The data presented below are representative of the quantitative antiviral activity of well-characterized CypA inhibitors, such as Alisporivir (Debio 025), and serve as a benchmark for the expected profile of this compound.

Table 1: In Vitro Antiviral Activity of Representative CypA Inhibitors against HCV Genotypes

| Compound | HCV Genotype | Assay Type | EC50 (nM) | Reference |

| Alisporivir | 1a | Replicon | 11.5 - 38.9 | [3] |

| (Debio 025) | 1b | Replicon | 11.5 - 38.9 | [3] |

| 2a | Replicon | 11.5 - 38.9 | [3] | |

| 3a | Replicon | 11.5 - 38.9 | [3] | |

| 4a | Replicon | 11.5 - 38.9 | [3] | |

| NIM811 | Not Specified | Replicon | Lower than CsA | [4] |

| SCY-635 | Not Specified | Replicon | Not Specified | [1] |

| C31 (SMCypI) | 1b | Replicon | 7,300 ± 3,500 | [5] |

Table 2: Resistance Profile of CypA Inhibitors against HCV

| Feature | Observation | Reference |

| Time to Resistance | 3-6 months in vitro | [1] |

| Fold Resistance | Low (5-10 fold) | [1] |

| Primary Resistance Mutations | NS5A (e.g., D320E) | [1][6][7] |

| Cross-Resistance | Cross-resistant with other CypA inhibitors (e.g., Cyclosporine A). No cross-resistance with direct-acting antivirals (DAAs) targeting viral proteins. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments essential for the characterization of host-targeting anti-HCV agents like this compound.

HCV Replicon Assay for Antiviral Activity

This assay is a cornerstone for the initial screening and determination of the potency of antiviral compounds.[9][10][11] It utilizes a subgenomic HCV replicon that can autonomously replicate in a human hepatoma cell line (e.g., Huh-7).

Materials:

-

Huh-7 cell line stably harboring an HCV subgenomic replicon with a reporter gene (e.g., Renilla luciferase).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for stable cell line maintenance).

-

This compound and control compounds (e.g., a known HCV inhibitor and a vehicle control like DMSO).

-

96-well or 384-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the stable HCV replicon-harboring Huh-7 cells into 96-well or 384-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the assay. Incubate at 37°C with 5% CO2.

-

Compound Addition: After 24 hours, prepare serial dilutions of this compound and control compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the compounds.

-

Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits 50% of the HCV replicon replication, by plotting the luciferase signal against the compound concentration and fitting the data to a dose-response curve.

Infectious Virus Production and Titration Assay

This assay assesses the effect of the antiviral agent on the production and release of infectious HCV particles.[12][13]

Materials:

-

Huh-7.5 cells (highly permissive for HCV infection).

-

HCV cell culture (HCVcc) stock (e.g., JFH-1 strain).

-

This compound.

-

Primary antibody against an HCV protein (e.g., NS5A).

-

Fluorescently labeled secondary antibody.

-

Fluorescence microscope.

Procedure:

-

Infection: Seed Huh-7.5 cells in a multi-well plate. The next day, infect the cells with HCVcc at a low multiplicity of infection (MOI) in the presence of serial dilutions of this compound.

-

Incubation: Incubate the infected cells for 48-72 hours to allow for viral replication and spread.

-

Supernatant Collection: Collect the cell culture supernatant, which contains the progeny virus particles.

-

Titration: Perform serial dilutions of the collected supernatant and use these to infect fresh Huh-7.5 cells seeded in a 96-well plate.

-

Immunostaining: After 48-72 hours of incubation, fix the cells and perform immunofluorescence staining for an HCV antigen (e.g., NS5A).

-

Focus Forming Unit (FFU) Counting: Count the number of infected cell clusters (foci) under a fluorescence microscope. The virus titer is expressed as focus-forming units per milliliter (FFU/mL).

-

Data Analysis: Determine the reduction in infectious virus production in the presence of this compound compared to the vehicle control.

Resistance Selection and Characterization

This long-term cell culture experiment is designed to select for and identify viral mutations that confer resistance to the antiviral agent.[1][6][14]

Materials:

-

HCV replicon-harboring cells.

-

This compound.

-

Cell culture medium with G418.

-

RNA extraction kit.

-

RT-PCR reagents.

-

Sanger or next-generation sequencing (NGS) platform.

Procedure:

-

Dose Escalation: Culture HCV replicon cells in the presence of this compound at a starting concentration around the EC50 value.

-

Passaging: Passage the cells continuously, gradually increasing the concentration of this compound as the cells recover and show signs of replication. This process can take several months for host-targeting agents.[1]

-

Isolation of Resistant Clones: Once cells are able to grow in the presence of a high concentration of the compound, isolate individual cell clones.

-

Phenotypic Analysis: Confirm the resistance of the isolated clones by performing a replicon assay and comparing their EC50 values to that of the wild-type replicon.

-

Genotypic Analysis: Extract total RNA from the resistant cell clones and reverse transcribe the HCV RNA. Amplify the entire HCV coding region, or specific genes of interest (e.g., NS5A), by PCR.

-

Sequencing: Sequence the PCR products to identify mutations that are present in the resistant clones but not in the wild-type replicon.[15][16]

Visualizing the Mechanism and Discovery Pathway

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows relevant to the study of this compound.

Caption: Overview of the Hepatitis C Virus (HCV) replication cycle within a hepatocyte.

Caption: Proposed mechanism of action of this compound as a Cyclophilin A inhibitor.

Caption: A general workflow for the identification of the target of a host-targeting antiviral agent.

References

- 1. CYCLOPHILIN INHIBITORS: A NOVEL CLASS OF PROMISING HOST TARGETING ANTI-HCV AGENTS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of alisporivir for the treatment of hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Repurposing of cyclophilin A inhibitors as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the anti-hepatitis C virus effects of cyclophilin inhibitors, cyclosporin A, and NIM811 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the Anti-Hepatitis C Virus Activity of New Nonpeptidic Small-Molecule Cyclophilin Inhibitors with the Potential for Broad Anti-Flaviviridae Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Resistance of Hepatitis C Virus Replicons to Structurally Distinct Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DEB025 (Alisporivir) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A | PLOS One [journals.plos.org]

- 8. DEB025 (Alisporivir) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 12. Hepatitis C Virus: Propagation, Quantification, and Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. hcvguidelines.org [hcvguidelines.org]

- 15. Sequencing of hepatitis C virus for detection of resistance to direct‐acting antiviral therapy: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] An NS5A single optimized method to determine genotype, subtype and resistance profiles of Hepatitis C strains | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Cellular Pathways Affected by Antiviral Agents

To Researchers, Scientists, and Drug Development Professionals:

This guide provides a comprehensive overview of the cellular pathways modulated by antiviral agents. Due to the absence of publicly available scientific literature on a specific compound designated "Antiviral agent 44," this document will focus on the well-established mechanisms of action and affected cellular pathways of broad categories of antiviral drugs. The principles, experimental methodologies, and data presentation formats described herein are directly applicable to the study of any novel antiviral compound.

I. General Mechanisms of Antiviral Action

Antiviral drugs primarily function by inhibiting viral replication within host cells. Viruses are obligate intracellular parasites that exploit the host's cellular machinery for their propagation. Therefore, antiviral agents can be broadly categorized based on their targets: viral proteins or host cellular factors essential for the viral life cycle.[1][2][3]

Host-directed antivirals modulate cellular pathways that viruses hijack for replication. This approach can offer broad-spectrum activity against multiple viruses and may reduce the likelihood of drug resistance development.[4][5] Key cellular pathways targeted include:

-

Lipid Metabolism: Many viruses utilize host cell membranes and lipid biosynthesis pathways for entry, replication complex formation, and egress.[4]

-

Protein Homeostasis: Viruses rely on host chaperones, such as heat shock proteins (Hsp70 and Hsp90), for the correct folding and assembly of viral proteins.[4]

-

Ubiquitin-Proteasome System: Some viruses manipulate the host's ubiquitin system to facilitate entry or evade immune responses.[4]

-

Innate Immune Signaling: Antiviral agents can amplify the host's innate immune response, for instance, by upregulating type I interferon (IFN) pathways.[1]

Virus-directed antivirals target specific viral enzymes or structural proteins, inhibiting key stages of the viral life cycle.[1][2] These stages include:

-

Attachment and Entry: Blocking the interaction of viral surface proteins with host cell receptors.[3][6]

-

Uncoating: Preventing the release of the viral genome into the host cell cytoplasm.[3]

-

Genome Replication: Inhibiting viral polymerases (RNA-dependent RNA polymerase, reverse transcriptase) responsible for copying the viral genetic material.[6][7]

-

Protein Synthesis and Processing: Targeting viral proteases that cleave viral polyproteins into functional units.[8]

-

Assembly and Release: Interfering with the assembly of new viral particles and their egress from the host cell.[6]

II. Quantitative Analysis of Antiviral Activity

The potency and efficacy of antiviral agents are determined through various quantitative assays. The data is typically presented in tables to facilitate comparison.

| Antiviral Agent Class | Target | Assay Type | Metric | Typical Value Range | Virus | Reference |

| Polymerase Inhibitors | Viral DNA/RNA Polymerase | Cell-based antiviral assay | EC50 | 0.1 - 10 µM | Herpes Simplex Virus, HIV, Hepatitis C Virus | [7][9] |

| Enzyme inhibition assay | IC50 | 0.01 - 5 µM | Influenza Virus, SARS-CoV-2 | [7] | ||

| Protease Inhibitors | Viral Protease | Cell-based antiviral assay | EC50 | 0.05 - 20 µM | HIV, Hepatitis C Virus, SARS-CoV-2 | [8] |

| FRET-based enzyme assay | IC50 | 0.005 - 1 µM | HIV, SARS-CoV-2 | [8] | ||

| Entry Inhibitors | Viral Glycoproteins/Host Receptors | Viral entry assay | IC50 | 0.1 - 50 nM | HIV, Influenza Virus | [3] |

| Cell-cell fusion assay | % Inhibition | Varies | HIV | [10] | ||

| Host-Targeted (e.g., Kinase Inhibitors) | Cellular Kinases (e.g., Raf/MEK/ERK) | Plaque reduction assay | EC50 | 1 - 25 µM | Influenza A Virus | |

| Western Blot | Fold change in phosphorylation | Varies | Influenza A Virus |

III. Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings in antiviral research.

A. Plaque Reduction Assay

This assay is a standard method to determine the concentration of an antiviral agent that inhibits viral replication by 50% (EC50).

-

Cell Seeding: Plate a confluent monolayer of susceptible host cells in multi-well plates.

-

Virus Infection: Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).

-

Compound Treatment: After a 1-hour adsorption period, remove the viral inoculum and add an overlay medium containing serial dilutions of the antiviral compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to a no-drug control. Determine the EC50 value by non-linear regression analysis.

B. FRET-based Protease Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of a specific viral protease.

-

Reagents: Recombinant viral protease, a fluorogenic substrate containing a cleavage site for the protease flanked by a FRET pair (e.g., a fluorophore and a quencher).

-

Reaction Setup: In a microplate, combine the protease and serial dilutions of the test compound.

-

Initiation: Add the FRET substrate to initiate the enzymatic reaction.

-

Measurement: Monitor the increase in fluorescence over time using a plate reader. Cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.

IV. Signaling Pathway Visualizations

The following diagrams illustrate key cellular signaling pathways often implicated in viral infection and targeted by antiviral agents.

Figure 1: General viral life cycle stages and points of intervention for different classes of antiviral drugs.

Figure 2: The JAK-STAT signaling pathway, a key component of the host's innate antiviral response induced by interferons.[11]

V. Conclusion

The development of effective antiviral therapies relies on a deep understanding of the intricate interactions between viruses and their hosts. By elucidating the cellular pathways that are subverted during viral infection, researchers can identify novel targets for therapeutic intervention. The methodologies and conceptual frameworks presented in this guide provide a robust foundation for the investigation and characterization of new antiviral agents, ultimately contributing to the global effort to combat viral diseases.

References

- 1. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review: Mechanism of action of antiviral drugs. - Post - Medbullets Step 2/3 [step2.medbullets.com]

- 3. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 4. Antiviral strategies targeting host factors and mechanisms obliging +ssRNA viral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Seven classes of antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral drug - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Advancements in Antiviral Drug Development: Comprehensive Insights into Design Strategies and Mechanisms Targeting Key Viral Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Signaling Pathways, and Therapeutic Targets of Antiviral Agents: Focusing on the Antiviral Approaches and Clinical Perspectives of Anthocyanins in the Management of Viral Diseases [frontiersin.org]

- 11. researchgate.net [researchgate.net]

Whitepaper: Initial Screening and Identification of a Novel Anti-HCV Compound, "Antiviral Agent 44"

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The global health burden of Hepatitis C Virus (HCV) infection necessitates the continued discovery and development of novel direct-acting antiviral agents (DAAs). This document outlines a representative workflow for the initial screening and identification of a potent and selective inhibitor of HCV, herein designated "Antiviral Agent 44." The process encompasses a high-throughput screening campaign, subsequent validation through robust cell-based and enzymatic assays, and preliminary mechanism of action studies. The methodologies and data presented herein serve as a technical guide for the early-stage discovery of novel anti-HCV therapeutics.

Introduction

Hepatitis C is a viral infection of the liver that can lead to chronic liver disease, cirrhosis, and hepatocellular carcinoma. While the advent of DAAs has revolutionized treatment, the potential for drug resistance and the need for improved treatment options for all HCV genotypes drive the search for new inhibitors. The discovery of novel antiviral agents typically begins with the screening of large compound libraries to identify initial "hits" with anti-HCV activity. These hits then undergo a series of rigorous validation and characterization assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action. This whitepaper details a representative process for the identification of a novel anti-HCV compound, "this compound."

High-Throughput Screening (HTS)

The initial phase of discovery involved a quantitative high-throughput screening (qHTS) of a diverse chemical library to identify compounds that inhibit HCV replication in a cell-based assay.

Experimental Protocol: Cell-Based HCV Replicon Assay

-

Cell Line: Huh-7 cells stably expressing a subgenomic HCV replicon (genotype 1b) that includes a luciferase reporter gene were used.

-

Assay Principle: The luciferase reporter activity is directly proportional to the level of HCV RNA replication. Inhibition of replication leads to a decrease in luciferase signal.

-

Procedure:

-

Huh-7 replicon cells were seeded into 384-well microplates.

-

Test compounds from the chemical library were added to the wells at a final concentration of 10 µM.

-

The plates were incubated for 72 hours at 37°C.

-

A luciferase assay reagent was added to each well, and the luminescence was measured using a plate reader.

-

A parallel assay was conducted with parental Huh-7 cells (lacking the replicon) to assess compound cytotoxicity.

-

-

Hit Criteria: Compounds that inhibited HCV replication by >50% with <20% cytotoxicity were considered primary hits.

Hit Confirmation and Potency Determination

Primary hits from the HTS were subjected to secondary screening to confirm their activity and determine their potency (IC50) and cytotoxicity (CC50).

Data Summary: Antiviral Activity and Cytotoxicity of "this compound"

| Parameter | Value | Description |

| IC50 | 0.5 µM | 50% inhibitory concentration against HCV replicon |

| CC50 | > 50 µM | 50% cytotoxic concentration in Huh-7 cells |

| Selectivity Index (SI) | > 100 | Ratio of CC50 to IC50 (CC50/IC50) |

Mechanism of Action Studies

To identify the viral target of "this compound," a series of enzymatic and cell-based assays were performed.

Targeting Viral Enzymes

The primary targets for many anti-HCV drugs are the viral non-structural proteins NS3/4A protease and NS5B RNA-dependent RNA polymerase, which are essential for viral replication.

Experimental Protocol: NS3/4A Protease Assay

-

Assay Principle: A fluorescence resonance energy transfer (FRET)-based assay was used. The substrate is a peptide containing a fluorophore and a quencher. Cleavage of the peptide by the NS3/4A protease results in an increase in fluorescence.

-

Procedure:

-

Recombinant NS3/4A protease was incubated with the FRET peptide substrate.

-

"this compound" was added at varying concentrations.

-

The reaction was monitored by measuring the increase in fluorescence over time.

-

Known NS3/4A inhibitors were used as positive controls.

-

Experimental Protocol: NS5B Polymerase Assay

-

Assay Principle: An in vitro RNA-dependent RNA synthesis assay was performed to measure the activity of the HCV NS5B polymerase.

-

Procedure:

-

Recombinant NS5B polymerase was incubated with a synthetic RNA template and radiolabeled nucleotides.

-

"this compound" was added at varying concentrations.

-

The incorporation of radiolabeled nucleotides into newly synthesized RNA was quantified.

-

Known NS5B inhibitors were used as positive controls.

-

Data Summary: Enzymatic Inhibition by "this compound"

| Viral Target | IC50 |

| NS3/4A Protease | > 25 µM |

| NS5B Polymerase | 0.2 µM |

The data suggests that "this compound" is a potent inhibitor of the HCV NS5B polymerase.

Resistance Studies

To confirm the target of "this compound," resistance selection studies were conducted in the HCV replicon cell line.

Experimental Protocol: Resistance Selection

-

Procedure:

-

HCV replicon cells were cultured in the presence of increasing concentrations of "this compound."

-

Colonies of cells that were able to replicate in the presence of the compound were isolated.

-

The NS5B coding region of the replicon RNA from these resistant colonies was sequenced to identify mutations.

-

Identified Resistance Mutations in NS5B

| Mutation | Fold-change in IC50 |

| S282T | 15-fold |

| C316Y | 10-fold |

The emergence of specific mutations in the NS5B gene that confer resistance to "this compound" provides strong evidence that NS5B is the direct target of the compound.

Visualizations

HCV Life Cycle and Targets of Antiviral Therapy

Caption: The HCV life cycle and the inhibitory action of "this compound" on RNA replication.

Workflow for Identification of "this compound"

Caption: The workflow for the discovery and initial characterization of "this compound".

Conclusion

The systematic approach detailed in this whitepaper, from high-throughput screening to mechanism of action studies, represents a robust strategy for the identification of novel antiviral agents. "this compound" was identified as a potent and selective inhibitor of HCV replication. Subsequent enzymatic and resistance studies strongly indicate that its mechanism of action is the inhibition of the viral NS5B RNA-dependent RNA polymerase. These findings establish "this compound" as a promising lead compound for further preclinical development as a potential treatment for Hepatitis C.

Methodological & Application

Application Notes and Protocols for Compound 7b in HCV Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 7b is a member of the 1,5-benzodiazepine class of molecules, which have been identified as potent non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp).[1] Unlike its enantiomer, compound 7a, which directly targets the NS5B polymerase, compound 7b's inhibitory activity in cell-based assays is less affected by mutations in the known binding sites of NS5B, suggesting a different or off-target mechanism of action within the host cell.[1] This unique characteristic makes the 1,5-benzodiazepine scaffold, and specifically compounds like 7b, an interesting area of research for the development of novel anti-HCV therapeutics.

These application notes provide a summary of the anti-HCV activity of this class of compounds and detailed protocols for evaluating them in relevant HCV cell culture models.

Data Presentation

The following table summarizes the in vitro and cell-based activities of representative 1,5-benzodiazepine compounds against HCV. This data is crucial for comparing the potency and cytotoxicity of new derivatives.

| Compound ID | Assay Type | Target | EC50 (µM) | CC50 (µM) | IC50 (µM) | Genotype | Reference |

| 1 | Enzymatic | NS5B Polymerase | - | - | 3.1 | 1b | [1] |

| Cell-based | HCV Replicon | >32 | - | - | 1b | [1] | |

| 2 | Enzymatic | NS5B Polymerase | - | - | 7.9 | 1b | [1] |

| Cell-based | HCV Replicon | 12.3 | - | - | 1b | [1] | |

| 3 | Enzymatic | NS5B Polymerase | 3.0 | - | - | 1b | [2] |

| Cell-based | HCV Replicon | 5.8 | - | - | 1b | [2] | |

| 7a | Cell-based | HCV Replicon | 1.2 | >32 | - | 1b | |

| 7b | Cell-based | HCV Replicon | 2.1 | >32 | - | 1b | |

| 11zc | Cell-based | HCV Replicon | 0.40 | >20 | - | Not Specified | [3] |

| 11zk | Cell-based | HCV Replicon | 0.27 | >20 | - | Not Specified | [3] |

Mechanism of Action and Signaling Pathway

Compound 7b and its related 1,5-benzodiazepines are non-nucleoside inhibitors that allosterically target the HCV NS5B polymerase. This enzyme is essential for the replication of the viral RNA genome. The proposed mechanism of action for the parent class of compounds involves binding to a thumb pocket of the NS5B protein, thereby inhibiting the initiation of RNA synthesis. Specifically, these compounds have been shown to inhibit the formation of the first phosphodiester bond during the polymerization cycle.[1]

Caption: Inhibition of HCV RNA replication by Compound 7b.

Experimental Workflows

A typical workflow for evaluating the anti-HCV activity of a compound like 7b involves a primary screen in a cell-based replicon system, followed by secondary assays to determine cytotoxicity and confirm the mechanism of action.

Caption: Workflow for antiviral evaluation of Compound 7b.

Experimental Protocols

Cell-Based HCV Replicon Assay

This protocol is for determining the 50% effective concentration (EC50) of compound 7b in a human hepatoma (Huh-7) cell line harboring an HCV subgenomic replicon.

Materials:

-

Huh-7 cells harboring an HCV genotype 1b subgenomic replicon with a luciferase reporter gene.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

G418 (Geneticin) for maintaining selection pressure on replicon cells.

-

Compound 7b stock solution in DMSO.

-

96-well clear-bottom white plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Plating:

-

Trypsinize and resuspend the HCV replicon-containing Huh-7 cells in DMEM without G418.

-

Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Addition:

-

Prepare serial dilutions of compound 7b in DMEM. The final DMSO concentration should be kept below 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of compound 7b.

-

Include wells with medium and DMSO only as a negative control.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.

-

-

Luciferase Assay:

-

Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to each well and measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase readings to the DMSO control.

-

Plot the normalized values against the logarithm of the compound concentration and determine the EC50 value using a non-linear regression analysis.

-

In Vitro HCV NS5B Polymerase Assay

This assay measures the direct inhibitory effect of compound 7b on the RNA-dependent RNA polymerase activity of recombinant NS5B (IC50).

Materials:

-

Recombinant HCV NS5B protein (genotype 1b).

-

Poly(A) template and oligo(U) primer.

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 25 mM KCl).

-

UTP, and [α-32P]UTP or a fluorescence-based detection system.

-

Compound 7b stock solution in DMSO.

-

96-well assay plates.

-

Scintillation counter or fluorescence plate reader.

Procedure:

-

Reaction Setup:

-

In a 96-well plate, add the reaction buffer.

-

Add the desired concentrations of compound 7b.

-

Add the recombinant NS5B protein and incubate for 10-15 minutes at room temperature.

-

-

Initiation of Reaction:

-

Add the poly(A)/oligo(U) template/primer and the NTP mix (containing [α-32P]UTP) to initiate the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

-

Termination and Detection:

-

Stop the reaction by adding EDTA.

-

Transfer the reaction products onto a filter plate and wash to remove unincorporated nucleotides.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of compound 7b relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of compound 7b on Huh-7 cells.

Materials:

-

Huh-7 cells.

-

DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Compound 7b stock solution in DMSO.

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Cell Plating:

-

Seed Huh-7 cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.

-

Incubate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Addition:

-

Add serial dilutions of compound 7b to the wells, similar to the replicon assay.

-

-

Incubation:

-

Incubate the plate for the same duration as the replicon assay (48-72 hours).

-

-

MTT Addition and Incubation:

-

Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[4]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the DMSO control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 value.

-

References

- 1. 1,5-Benzodiazepines, a Novel Class of Hepatitis C Virus Polymerase Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]

- 3. 1,5-Benzodiazepine inhibitors of HCV NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Dosing and concentration of "Antiviral agent 44" in experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the dosing, concentration, and experimental protocols for the antiviral agent Remdesivir. This document is intended to serve as a comprehensive resource for researchers utilizing Remdesivir in in vitro and in vivo studies.

Overview of Remdesivir

Remdesivir (GS-5734) is a broad-spectrum antiviral agent that has demonstrated efficacy against a range of RNA viruses.[1][2] It is a phosphoramidate prodrug of a nucleoside analog, which, upon intracellular metabolism, inhibits the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA transcription.[1][3][4]

Quantitative Data Summary

The following tables summarize the effective concentrations of Remdesivir in various experimental settings.

Table 1: In Vitro Antiviral Activity of Remdesivir

| Cell Line | Virus | Assay Type | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Reference |

| Vero E6 | SARS-CoV-2 | qRT-PCR | 0.77 | >100 | [5] |

| Vero E6 | SARS-CoV-2 | TCID50 | 0.32 - 0.59 (variants) | Not specified | [6] |

| Vero E6 | SARS-CoV-2 | Plaque Reduction | 0.28 (72h treatment) | Not specified | [7] |

| Vero E6 | SARS-CoV-2 | CPE | 0.14 | >60 | [8] |

| Calu-3 | SARS-CoV-2 | Not specified | Not specified | >100 | [8] |

| Caco-2 | SARS-CoV-2 | Not specified | Not specified | >100 | [8] |

| Huh7.5 | SARS-CoV-2 | Not specified | 1.13 | 15.2 | [8] |

| HeLa | MERS-CoV | Not specified | 0.34 | Not specified | [9] |

| HeLa | Ebola Virus | Not specified | ~0.1 | Not specified | [5] |

| CRFK | Feline Infectious Peritonitis Virus | Not specified | 0.78 | Not specified | [9] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CPE: Cytopathic effect; TCID50: 50% Tissue Culture Infectious Dose.

Table 2: In Vivo and Clinical Dosing of Remdesivir

| Species/Population | Condition | Dosing Regimen | Route of Administration | Reference |

| Adult Human (Hospitalized) | COVID-19 (Severe) | 200 mg loading dose on Day 1, followed by 100 mg daily for 4 or 9 days. | Intravenous (IV) | [10][11][12] |

| Adult Human (Non-Hospitalized) | COVID-19 (Mild-to-Moderate) | 200 mg on Day 1, followed by 100 mg on Days 2 and 3. | Intravenous (IV) | [11] |

| Pediatric Human (≥28 days, 3 to <40 kg) | COVID-19 | 5 mg/kg loading dose on Day 1, then 2.5 mg/kg daily. | Intravenous (IV) | [11][13] |

| Rhesus Monkey | Ebola Virus Infection | 10 mg/kg | Intramuscular | [9] |

| Mouse | MERS-CoV Infection | 25-50 mg/kg | Not specified | [14] |

| Syrian Hamster | Pharmacokinetic Study | 10 mg/kg | Dry Powder Inhalation | [15] |

Experimental Protocols

The following are generalized protocols based on methodologies cited in the literature. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is a standard method for determining the antiviral efficacy of a compound by quantifying the reduction in virus-induced plaques in a cell monolayer.

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

SARS-CoV-2 (or other target virus)

-

Remdesivir stock solution (in DMSO)

-

Overlay medium (e.g., 1.2% Avicel in DMEM)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare serial dilutions of Remdesivir in infection medium (e.g., DMEM with 2% FBS). Include a vehicle control (DMSO).

-

Virus Infection: When cells are confluent, aspirate the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce countable plaques (e.g., 100 plaque-forming units/well).

-

Compound Treatment: After a 1-2 hour virus adsorption period, remove the inoculum and add the prepared Remdesivir dilutions or vehicle control to the respective wells.

-

Overlay: Incubate for a further 1-2 hours, then remove the compound-containing medium and add the overlay medium.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

-

Staining and Plaque Counting: Aspirate the overlay medium and fix the cells with 10% formalin. Stain the cells with crystal violet solution. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the vehicle control. Determine the EC50 value by non-linear regression analysis.

Quantitative RT-PCR for Viral RNA Quantification

This protocol measures the amount of viral RNA in cell culture supernatants or cell lysates to determine the effect of the antiviral agent on viral replication.

Materials:

-

Supernatant or cell lysate from virus-infected and Remdesivir-treated cells

-

RNA extraction kit

-

qRT-PCR master mix

-

Primers and probe specific for a viral gene (e.g., SARS-CoV-2 N gene)

-

qRT-PCR instrument

Procedure:

-

Sample Collection: Collect cell culture supernatants or prepare cell lysates at a specific time point post-infection (e.g., 48 hours).

-

RNA Extraction: Extract viral RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions.

-

qRT-PCR Setup: Prepare the qRT-PCR reaction mixture containing the master mix, primers, probe, and extracted RNA.

-

Thermal Cycling: Run the qRT-PCR reaction on a thermal cycler using an appropriate cycling protocol.

-

Data Analysis: Determine the viral RNA copy number by comparing the Ct values to a standard curve of known concentrations. Calculate the inhibition of viral RNA synthesis for each Remdesivir concentration relative to the vehicle control.[6][7]

Visualizations

Mechanism of Action of Remdesivir

Caption: Intracellular activation and mechanism of action of Remdesivir.

Experimental Workflow for In Vitro Antiviral Assay

Caption: General workflow for determining the in vitro antiviral activity of Remdesivir.

References

- 1. Remdesivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Remdesivir? [synapse.patsnap.com]

- 4. Remdesivir - Wikipedia [en.wikipedia.org]

- 5. Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]

- 8. journals.asm.org [journals.asm.org]

- 9. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Remdesivir | Johns Hopkins ABX Guide [hopkinsguides.com]

- 11. Veklury (remdesivir) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]